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Compound of Interest

Compound Name: Sodium acetate trihydrate

Cat. No.: B147827 Get Quote

Technical Support Center: Nucleic Acid
Precipitation
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in overcoming

common issues encountered during the removal of residual ethanol after sodium acetate

precipitation of DNA and RNA.

Frequently Asked Questions (FAQs)
Q1: What is the purpose of the 70% ethanol wash after precipitation?

The 70% ethanol wash is a critical step for removing residual salts and other soluble impurities

that may have co-precipitated with the nucleic acid pellet.[1][2] This "cleans" the DNA or RNA,

ensuring high purity for downstream applications. While the nucleic acid pellet is not soluble in

70% ethanol, salts are, allowing for their effective removal.[3][4]

Q2: How many times should I perform the 70% ethanol wash?

Most standard protocols recommend at least one wash with 70% ethanol.[1][5] However, for

samples with a high salt concentration or when purity is critical, performing the wash step twice

can be beneficial.[6] Repeating the wash can help to further remove any lingering

contaminants.[7][8]
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Q3: My nucleic acid pellet is invisible. What should I do?

An invisible pellet is common, especially with low concentrations of nucleic acids. To avoid

losing the pellet, it is crucial to know its expected location in the tube after centrifugation.[6][9]

When decanting the supernatant, do so carefully in one smooth motion.[5] Using a carrier like

glycogen or linear acrylamide during precipitation can help visualize the pellet and improve

recovery, especially for small amounts of nucleic acids.[1][7][8]

Q4: Can I use isopropanol instead of ethanol for precipitation?

Yes, isopropanol can be used for precipitation. DNA is less soluble in isopropanol, so a smaller

volume (0.7-1 volume) is required compared to ethanol (2-2.5 volumes).[10] However, salts are

also less soluble in isopropanol, increasing the risk of their co-precipitation.[10] Therefore, a

subsequent wash with 70% ethanol is still recommended to remove excess salt.[10]

Q5: What is the impact of residual ethanol on downstream applications?

Residual ethanol can significantly inhibit subsequent enzymatic reactions, such as PCR,

ligation, and reverse transcription.[11] It can interfere with the activity of polymerases and other

enzymes, leading to failed experiments. Therefore, it is crucial to ensure all traces of ethanol

are removed before resuspending the nucleic acid pellet.[12][13]

Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the ethanol

removal process.

Low 260/230 Ratio
A low 260/230 ratio is a common issue that often indicates the presence of contaminants that

absorb light at 230 nm, such as guanidine salts, phenol, or carbohydrates.[12][14]

Possible Cause:

Guanidine Salt Carryover: Guanidine salts are often used in lysis buffers and can be carried

over if the washing steps are not thorough.[14][15]
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Residual Ethanol: Ethanol also absorbs at 230 nm, and incomplete removal will lower the

260/230 ratio.[16]

Insufficient Washing: Not performing the 70% ethanol wash or not doing it effectively can

leave behind contaminants.[14]

Solutions:

Perform an additional 70% ethanol wash: This can help remove any remaining salts.[3][14]

Ensure complete drying of the pellet: After the final ethanol wash and removal of the

supernatant, air-dry the pellet until no liquid is visible. A brief spin after removing the

supernatant can help collect residual droplets for removal.[7][8][12]

Re-precipitate the nucleic acid: If the 260/230 ratio remains low, you can re-precipitate your

sample to further purify it.[14][16]

Difficulty Dissolving the Pellet
Possible Cause:

Over-drying the pellet: Excessive drying can make the nucleic acid pellet difficult to

resuspend.[17]

Presence of proteins or other contaminants: These can cause the pellet to be less soluble.

Solutions:

Gentle heating: Heating the sample in the resuspension buffer (e.g., TE buffer or nuclease-

free water) at 37-50°C can aid in dissolving the pellet.[10][18]

Pipetting and vortexing: Gently pipette the solution up and down over the pellet or vortex at a

low speed to help it dissolve.

Incubation: Allow the sample to incubate in the resuspension buffer for a longer period (e.g.,

overnight at 4°C) with occasional gentle mixing.

Loss of Pellet During Washing
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Possible Cause:

Loose pellet: The pellet may not have been packed tightly enough during centrifugation.

Aggressive washing: Vigorous vortexing or pipetting during the wash step can dislodge the

pellet.[4]

Solutions:

Increase centrifugation time or speed: Ensure the initial precipitation and subsequent wash

spins are sufficient to form a compact pellet.[17]

Gentle washing: Instead of vortexing, gently rock the tube back and forth to wash the pellet.

[3]

Careful removal of supernatant: Decant or pipette the supernatant slowly and carefully,

avoiding the side of the tube where the pellet is located.[5]

Quantitative Data Summary
While specific quantitative data on the efficiency of different ethanol removal methods is not

extensively published in a comparative format, the following table summarizes the general

characteristics and recommendations for common drying methods based on laboratory best

practices.
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Drying Method Typical Time Advantages Disadvantages
Recommendati
ons

Air Drying 5-30 minutes

Simple, no

special

equipment

needed.[9][19]

Can be slow; risk

of over-drying,

which makes the

pellet hard to

dissolve.[17]

Monitor the pellet

closely; proceed

with

resuspension as

soon as it

becomes

translucent and

no liquid is

visible.[17]

Vacuum Drying

(SpeedVac)
2-10 minutes

Fast and

efficient.[5][18]

Requires

specialized

equipment; risk

of over-drying if

not monitored.

Use a low to

medium heat

setting and

check the pellet

frequently.

Experimental Protocols
Standard Protocol for Ethanol Removal

Centrifugation: After the precipitation incubation, centrifuge the sample at >12,000 x g for 15-

30 minutes at 4°C to pellet the nucleic acid.[17][19]

Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the

pellet.[1][5]

Ethanol Wash: Add 500 µL to 1 mL of ice-cold 70% ethanol to the tube.[2][9]

Wash Centrifugation: Centrifuge at >12,000 x g for 5-15 minutes at 4°C.[17]

Final Supernatant Removal: Carefully remove the 70% ethanol supernatant. A brief

additional spin can help collect any remaining droplets for removal with a fine-tipped pipette.

[7][8]
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Drying: Air-dry the pellet at room temperature for 5-15 minutes or until the ethanol has

evaporated.[19] The pellet should appear translucent, not chalky white. Avoid over-drying.

[17]

Resuspension: Resuspend the dried pellet in a suitable volume of nuclease-free water or TE

buffer.

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.alfa-chemistry.com/resources/purification-of-nucleic-acid-by-ethanol-precipitation-with-sodium-acetate.html
https://support.mrcholland.com/kb/articles/ethanol-precipitation-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precipitation

Pelleting

Washing

Drying & Resuspension

Nucleic Acid Sample

Add Sodium Acetate (0.3M final)

Add 2-2.5 vol. cold 100% Ethanol

Incubate at -20°C

Centrifuge (>12,000 x g)

Remove Supernatant

Add 70% Ethanol

Centrifuge (>12,000 x g)

Remove Supernatant

Air-dry or SpeedVac

Resuspend in Buffer

Pure Nucleic Acid

Click to download full resolution via product page

Caption: Workflow for Sodium Acetate/Ethanol Precipitation and Washing.
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Low 260/230 Ratio (<1.8)

Was the pellet completely dry?
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Caption: Troubleshooting flowchart for a low 260/230 ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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